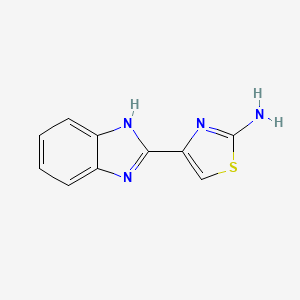

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFRWSFKMIBEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354584 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7187-47-5 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

An In-depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Abstract

This guide provides a comprehensive, technically detailed methodology for the , a heterocyclic compound of significant interest in medicinal chemistry. This scaffold, which combines the benzimidazole and 2-aminothiazole moieties, is a cornerstone for developing novel therapeutic agents due to its wide range of biological activities.[1][2][3] We will delve into a robust and reproducible multi-step synthetic pathway, beginning from readily available starting materials. The narrative emphasizes the underlying chemical principles, the rationale for procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore derivatives of this valuable molecular framework.

Introduction: The Significance of the Benzimidazole-Thiazole Scaffold

The fusion of distinct pharmacophores into a single molecular entity is a powerful strategy in drug discovery. The title compound, this compound, exemplifies this approach by covalently linking a benzimidazole ring with a 2-aminothiazole core.

-

Benzimidazole Core: The benzimidazole nucleus is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4]

-

2-Aminothiazole Core: The 2-aminothiazole ring is another critical pharmacophore known for its diverse biological functions, including antibacterial, antifungal, and anticancer properties.[3][5] The classical Hantzsch thiazole synthesis remains one of the most reliable methods for its construction.[6][7]

The combination of these two heterocyclic systems has led to the discovery of novel compounds with enhanced or unique biological profiles, particularly in the realm of antimicrobial agents.[1] This guide provides a clear and validated pathway to access this core structure, enabling further exploration and derivatization.

Synthetic Strategy: A Three-Step Approach

The most logical and widely validated approach to synthesizing this compound involves a three-step sequence. The key transformation is the Hantzsch thiazole synthesis , which requires an α-haloketone intermediate. This intermediate is, in turn, synthesized from a more accessible precursor.

The overall synthetic pathway is as follows:

-

Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole via Phillips condensation of o-phenylenediamine and lactic acid.

-

Step 2: Oxidation of 2-(α-hydroxyethyl)benzimidazole to yield the key ketone intermediate, 2-acetylbenzimidazole.

-

Step 3: Two-part final sequence involving the bromination of 2-acetylbenzimidazole to form 2-bromo-1-(1H-benzimidazol-2-yl)ethanone, followed by immediate cyclocondensation with thiourea (Hantzsch reaction) to yield the target compound.

Visualizing the Workflow

The following diagram illustrates the complete experimental workflow, from starting materials to the final, purified product.

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole

This initial step utilizes the well-established Phillips condensation reaction to construct the benzimidazole ring system.

Protocol:

-

To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and lactic acid (10.0 g, 0.11 mol).

-

Add 4M hydrochloric acid (60 mL).

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the dark solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 6.0-7.0. This step should be performed in an ice bath to manage the exothermic reaction.

-

A solid precipitate will form. Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry to yield 2-(α-hydroxyethyl)benzimidazole.

Causality and Expertise:

-

Why 4M HCl? The acidic medium is crucial for the Phillips condensation. It protonates the carbonyl group of lactic acid, making it more electrophilic for the initial nucleophilic attack by the amine group of o-phenylenediamine. It also facilitates the subsequent dehydration and cyclization steps.

-

Why Neutralize? The product exists as a hydrochloride salt in the acidic medium. Neutralization with a base like ammonium hydroxide deprotonates the benzimidazole nitrogen, rendering the molecule neutral and causing it to precipitate from the aqueous solution.[8]

Step 2: Synthesis of 2-Acetylbenzimidazole

This step involves the oxidation of the secondary alcohol synthesized in Step 1 to a ketone.

Protocol:

-

In a 500 mL beaker, dissolve the dried 2-(α-hydroxyethyl)benzimidazole (8.1 g, 0.05 mol) in dilute sulfuric acid (5%, 40 mL).

-

In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate (K₂Cr₂O₇) (9.8 g, 0.033 mol) in water (60 mL) and slowly adding concentrated sulfuric acid (20 mL) while cooling in an ice bath.

-

Slowly add the potassium dichromate solution to the benzimidazole solution dropwise over 20-30 minutes with vigorous stirring at room temperature.

-

After the addition is complete, continue stirring for an additional 1-2 hours.

-

A precipitate may form. Filter the reaction mixture and wash the solid with water.

-

Resuspend the collected solid in water (100 mL) and carefully adjust the pH to 6.0-6.5 with dilute aqueous ammonia.[8]

-

Stir for 30 minutes, filter the solid product, wash with water, and dry to obtain 2-acetylbenzimidazole. The yield for this step is typically around 70-75%.[9]

Causality and Expertise:

-

Choice of Oxidant: Potassium dichromate in acidic medium is a powerful and cost-effective oxidizing agent suitable for converting secondary alcohols to ketones. The reaction proceeds via a chromate ester intermediate.

-

Critical pH Control: The final product, 2-acetylbenzimidazole, is soluble in strongly basic conditions. Therefore, careful neutralization to a slightly acidic or neutral pH (5.5-6.5) is critical to maximize the yield of the precipitated product.[8]

Step 3: Synthesis of this compound

This final stage is a one-pot reaction that first generates the α-bromo ketone in situ, which then undergoes the Hantzsch thiazole synthesis with thiourea.

Protocol:

-

Suspend 2-acetylbenzimidazole (1.60 g, 0.01 mol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.

-

Warm the mixture gently to obtain a clear solution.

-

Cool the solution in an ice bath and add a solution of bromine (0.55 mL, 0.0105 mol) in glacial acetic acid (5 mL) dropwise with stirring. Maintain the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour. This forms the intermediate 2-bromo-1-(1H-benzimidazol-2-yl)ethanone.[10]

-

To this reaction mixture, add thiourea (0.76 g, 0.01 mol) and reflux for 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into 100 mL of ice-cold water.

-

Neutralize the solution with concentrated ammonia to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Causality and Expertise:

-

In Situ Bromination: Performing the bromination and cyclocondensation in a one-pot sequence is efficient and avoids the isolation of the lachrymatory and reactive α-bromo ketone intermediate.

-

Hantzsch Reaction Mechanism: This classic reaction is the most direct route to the 2-aminothiazole ring.[2][11] The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo-ketone, displacing the bromide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.

Mechanism of Hantzsch Thiazole Synthesis

Caption: Mechanism of the Hantzsch thiazole synthesis.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by analytical techniques such as melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][10]

| Parameter | 2-(α-hydroxyethyl)benzimidazole | 2-Acetylbenzimidazole | This compound |

| Molecular Formula | C₉H₁₀N₂O | C₉H₈N₂O | C₁₀H₈N₄S |

| Molecular Weight | 162.19 g/mol | 160.17 g/mol | 216.26 g/mol |

| Typical Yield | ~85% | ~72%[9] | ~70-80% |

| Appearance | White to off-white solid | Pale yellow solid | Yellowish solid |

| Melting Point | 180-182 °C | 190-192 °C | >300 °C[10] |

| Key ¹H NMR Signals (δ, ppm) | Aromatic (7.1-7.5), CH (5.0), CH₃ (1.5) | Aromatic (7.3-7.7), CH₃ (2.7) | Aromatic (7.2-7.6), Thiazole-H (6.8), NH₂ (7.3), NH (12.5) |

| Key IR Peaks (cm⁻¹) | 3300-3100 (O-H, N-H), 1620 (C=N) | 3300 (N-H), 1690 (C=O), 1625 (C=N) | 3400-3100 (NH₂, N-H), 1630 (C=N), 1530 (C=C) |

Note: Spectral data are representative and should be confirmed experimentally.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for this compound. By starting with the Phillips condensation to build the benzimidazole core, followed by a controlled oxidation and culminating in the robust Hantzsch thiazole synthesis, researchers can access this valuable scaffold in good overall yield. The provided protocols are designed to be self-validating, and the mechanistic insights offer a deeper understanding of the chemical transformations involved. This foundational molecule serves as an excellent starting point for the development of new chemical entities in the fields of medicinal and materials chemistry.

References

-

ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. (2010). ResearchGate. Available at: [Link]

-

Hantzsch thiazole synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Mekala, R. V. R., Danda, R. R., & Gadegoni, H. (2013). Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines. ResearchGate. Available at: [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Institutes of Health (NIH). Available at: [Link]

-

A plausible mechanism for the formation of Hantzsch thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Khattab, S., Haiba, M., & El-Gazzar, A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. (2023). ResearchGate. Available at: [Link]

-

Synthesis of 3-(1H-Benzimidazol-2-yl Amino) 2-Phenyl-1, 3-Thiazolidin -4-One as Potential CNS Depressant. (n.d.). International Journal of PharmTech Research. Available at: [Link]

-

Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. (1987). PubMed. Available at: [Link]

-

New Benzothiazole Derivatives: Reaction of 2-Amino-1-(4-benzo{d}thiazol-2-yl)ethanone with aldehydes. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Available at: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). MDPI. Available at: [Link]

-

Kishore Kumar, P., & Dubey, P. K. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica. Available at: [Link]

-

Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Abstract

The synthetic heterocyclic compound 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as an anticancer and antimicrobial agent. This technical guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon evidence from studies on its derivatives and related benzimidazole-thiazole hybrids. We will delve into the molecular targets and cellular pathways likely modulated by this molecule, offering a robust framework for researchers and drug development professionals. This document is structured to provide not just a review of existing knowledge but also a practical guide for future investigation, including detailed experimental protocols to validate the hypothesized mechanisms.

Introduction: The Benzimidazole-Thiazole Scaffold

The fusion of benzimidazole and thiazole rings creates a molecular architecture with significant therapeutic potential. The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a core component of numerous clinically approved drugs and is known to interact with various biological targets.[1] The 2-aminothiazole ring is also a well-established pharmacophore, contributing to a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The combination of these two heterocycles in this compound results in a molecule with enhanced biological activity, the mechanisms of which are a subject of intense research.

Anticancer Activity: A Multi-Targeted Approach

While the precise mechanism for the parent compound is yet to be fully elucidated, extensive research on its derivatives points towards a multi-targeted mode of action, a highly desirable attribute for overcoming drug resistance in cancer therapy.[3][4] The primary hypothesized anticancer mechanisms include kinase inhibition, disruption of microtubule dynamics, and topoisomerase inhibition, ultimately leading to cell cycle arrest and apoptosis.

Hypothesized Mechanism 1: Inhibition of Key Signaling Kinases

Several derivatives of the benzimidazole-thiazole scaffold have demonstrated potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

-

EGFR/VEGFR-2 Inhibition: These receptor tyrosine kinases are pivotal in tumor growth, angiogenesis, and metastasis. The benzimidazole-thiazole core is thought to act as a scaffold that can bind to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways. This blockade of survival signals is a strong contributor to the observed cytotoxic effects.[6]

Below is a proposed signaling pathway illustrating the effect of inhibiting EGFR and VEGFR-2.

Caption: Hypothesized Kinase Inhibition Pathway.

Hypothesized Mechanism 2: Tubulin Polymerization Inhibition

Another well-documented anticancer mechanism for benzimidazole derivatives is the disruption of microtubule dynamics.[1][3] Compounds with this mode of action often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[7] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Hypothesized Mechanism 3: Topoisomerase II Inhibition

Benzimidazole-triazole hybrids, structurally related to the compound of interest, have been identified as inhibitors of Topoisomerase II (Topo II).[5] Topo II is a crucial enzyme for resolving DNA tangles during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, which, if not repaired, will induce apoptosis.

In Vitro Cytotoxicity Data

While specific IC50 values for the parent compound this compound are not consistently reported across a wide range of cell lines in the available literature, studies on closely related derivatives show significant cytotoxic activity. For instance, novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have demonstrated stronger antiproliferative properties than the standard chemotherapeutic agent cisplatin against several human cancer cell lines.[8]

| Cancer Cell Line | Type | Derivative IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |

| SW707 | Rectal | Data on specific derivatives varies | >70 |

| HCV29T | Bladder | Data on specific derivatives varies | ~20 |

| A549 | Lung | Data on specific derivatives varies | ~15 |

| T47D | Breast | Data on specific derivatives varies | ~25 |

| Table 1: Representative cytotoxic activity of related benzimidazole derivatives.[8] |

Antimicrobial Activity: Targeting Bacterial DNA Replication

The benzimidazole-thiazole scaffold has shown considerable promise as an antibacterial agent. The most plausible mechanism of action in bacteria is the inhibition of DNA gyrase.

Hypothesized Mechanism: DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is an essential enzyme for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[9] Inhibition of the ATP-binding site of the GyrB subunit of DNA gyrase is a validated antibacterial strategy.[10] Docking studies and enzymatic assays on related benzimidazole-thiazole compounds have suggested that they can effectively bind to this site, thereby inhibiting the supercoiling activity of the enzyme and leading to bacterial cell death.[11]

Caption: Hypothesized DNA Gyrase Inhibition Mechanism.

In Vitro Antimicrobial Activity Data

Derivatives of this compound have demonstrated antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin against both Gram-positive and Gram-negative bacteria.[12]

| Bacterial Strain | Type | Derivative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Varies by derivative |

| Bacillus subtilis | Gram-positive | Varies by derivative |

| Escherichia coli | Gram-negative | Varies by derivative |

| Pseudomonas aeruginosa | Gram-negative | Varies by derivative |

| Table 2: Representative antibacterial activity of related benzimidazole-thiazole derivatives. |

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action for this compound, the following experimental workflows are recommended.

Protocol for Assessing In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Caption: MTT Assay Workflow.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.[16]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This protocol assesses the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Principle: DNA gyrase converts relaxed circular DNA into a supercoiled form in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg), and varying concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel anticancer and antimicrobial agents. The available evidence strongly suggests a multi-targeted mechanism of action, particularly involving the inhibition of key cellular kinases and bacterial DNA gyrase. The experimental protocols detailed in this guide provide a clear path for validating these hypotheses and further characterizing the pharmacological profile of this compound. Future research should focus on identifying the specific kinase targets with greater precision, exploring the potential for dual-targeting of, for example, kinases and topoisomerases, and optimizing the scaffold to enhance potency and selectivity. Such studies will be instrumental in translating the therapeutic potential of this important chemical entity into clinical applications.

References

-

Mahboobi, S., et al. (2006). [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines. Journal of Medical Chemistry, 49(19), 5769-76. [Link][7]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Website. [Link][18]

-

Microbe Online. Broth Dilution Method for MIC Determination. Microbe Online Website. [Link][19]

-

MI - Microbiology. Broth Microdilution. MI - Microbiology Website. [Link][16]

-

CLSI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link][20]

-

JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH Website. [Link][13]

-

T. Horton. MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link][21]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Website. [Link]

-

Maxwell, A., et al. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11-23. [Link][22]

-

Preprints.org. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org. [Link][1]

-

ASM Journals. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link][23]

-

ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Website. [Link][24]

-

Feng, M., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2100456. [Link][3]

-

ResearchGate. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021). ResearchGate. [Link][4]

-

Semantic Scholar. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021). Semantic Scholar. [Link][2]

-

Taylor & Francis Online. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

-

BPS Bioscience. BRAF (WT) Kinase Assay Kit. BPS Bioscience Website. [Link][25]

-

Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-47. [Link][8]

-

In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Journal of Molecular Structure. [Link][9]

-

ResearchGate. DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. ResearchGate. [Link][11]

-

Al-Romaigh, F. K., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(21), 7244. [Link][6]

-

Tari, L. W., et al. (2013). Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4751-7. [Link][26]

-

Diva-Portal.org. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Diva-Portal.org. [Link][10]

-

NIH. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. NIH Website. [Link][27]

-

ResearchGate. ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. ResearchGate. [Link][12]

-

MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI Website. [Link][28]

-

NIH. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH Website. [Link][29]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021) | Semantic Scholar [semanticscholar.org]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors » Advancements in Life Sciences [als-journal.com]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atcc.org [atcc.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. profoldin.com [profoldin.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Properties, and Biological Significance of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Abstract

The hybrid heterocyclic scaffold integrating benzimidazole and thiazole moieties represents a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of a key exemplar of this class: 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. We delve into its fundamental chemical properties, elucidate its primary synthetic pathways with detailed experimental protocols, and present a thorough analysis of its spectral characteristics. Furthermore, this guide synthesizes the current understanding of its significant biological activities, particularly its promising profile as an antimicrobial and anticancer agent. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource to facilitate further investigation and application of this versatile molecule.

Introduction: The Benzimidazole-Thiazole Privileged Scaffold

The fusion of distinct pharmacophores into a single molecular entity is a highly successful strategy in drug discovery, often leading to compounds with enhanced potency and novel mechanisms of action. The benzimidazole ring, an isostere of naturally occurring purines, is a well-established "privileged structure" found in numerous FDA-approved drugs, prized for its ability to interact with a wide array of biological targets.[1] Similarly, the 2-aminothiazole core is a critical component in many therapeutic agents, valued for its diverse biological functions and synthetic tractability.[2]

The covalent linkage of these two heterocycles gives rise to the this compound scaffold. This combination has proven to be particularly fruitful, yielding compounds with a broad spectrum of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] This guide focuses specifically on the parent compound, this compound, providing a foundational understanding of its chemical and biological landscape.

Molecular Structure and Physicochemical Properties

Chemical Identity

The core structure consists of a benzimidazole ring linked at its 2-position to the 4-position of a 2-aminothiazole ring. The presence of multiple nitrogen and sulfur heteroatoms, along with the aromatic systems, dictates its chemical reactivity and biological interaction profile.

Physicochemical Data

A compilation of key physicochemical properties for this compound is presented below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄S | [5][6] |

| Molecular Weight | 216.27 g/mol | [7] |

| CAS Number | 7187-47-5 | [5][6] |

| Appearance | Solid (Varies by purity: White, Yellow, Brown) | [7] |

| Melting Point | >300 °C (Decomposes) | Inferred from derivatives[8] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. | Inferred from synthetic procedures[7][9] |

| pKa | Not experimentally determined; predicted basic pKa (amine) ~5-6, acidic pKa (imidazole NH) ~12-13. | N/A |

Spectral Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[7][10]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are observed that correspond to the functional groups present in the molecule.

-

N-H stretch (amine & imidazole): Broad peaks in the range of 3100-3450 cm⁻¹

-

C=N stretch (imidazole & thiazole): Strong absorptions around 1620-1640 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-N stretch: Absorptions around 1300-1350 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, δ ppm):

-

Benzimidazole NH: A broad singlet typically observed downfield, around 12.5-13.2 ppm.[7]

-

Benzimidazole Ar-H: A multiplet system between 7.10-7.90 ppm, corresponding to the four protons on the benzene ring.[1][7]

-

Thiazole C5-H: A sharp singlet around 7.20-7.80 ppm.[7]

-

Amine NH₂: A broad singlet around 5.80-7.50 ppm, which is exchangeable with D₂O.[1]

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

Thiazole C2 (C-NH₂): ~168 ppm

-

Benzimidazole C2: ~147-150 ppm

-

Thiazole C4: ~143-145 ppm

-

Benzimidazole Aromatic Carbons: ~110-140 ppm

-

Thiazole C5: ~106-110 ppm

-

-

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 216 or 217).[7]

Synthesis and Characterization

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing the this compound core is a variation of the classic Hantzsch thiazole synthesis.[2] This pathway involves the cyclocondensation of a key α-haloketone intermediate with thiourea.

Causality of Experimental Choices:

-

Starting Material: 1-(1H-Benzoimidazol-2-yl)-ethanone is the preferred precursor as it provides the necessary benzimidazole-carbonyl framework.[7]

-

Bromination: The conversion of the acetyl group to an α-bromoacetyl group is critical. The bromine atom serves as an excellent leaving group, activating the α-carbon for nucleophilic attack by the sulfur atom of thiourea. Acetic acid or an HBr medium is often used to facilitate the reaction.

-

Cyclocondensation: Thiourea acts as the source for the C2-amine and sulfur atoms of the thiazole ring. The reaction is typically conducted in a protic solvent like ethanol under reflux conditions, which provides the necessary thermal energy to overcome the activation barrier for cyclization.

Detailed Experimental Protocol

This protocol is a synthesized representation of methodologies found in the literature.[2][7]

Step 1: Synthesis of 1-(1H-Benzoimidazol-2-yl)-2-bromo-ethanone (Intermediate 2)

-

Reaction Setup: To a solution of 1-(1H-benzoimidazol-2-yl)-ethanone (1.0 eq) in glacial acetic acid (10 mL/g), add hydrobromic acid (48%, 0.1 eq).

-

Bromine Addition: While stirring in an ice bath, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The precipitate formed is the hydrobromide salt of the product.

-

Neutralization & Isolation: Filter the precipitate, wash with water, and then suspend it in water. Neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the pure α-haloketone intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve 1-(1H-benzoimidazol-2-yl)-2-bromo-ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL/g).

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The formation of a precipitate is typically observed.

-

Isolation: Cool the reaction mixture to room temperature. Filter the solid product.

-

Purification: Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to yield the final product.

Self-Validating System: The identity and purity of the synthesized compound must be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, MS) with established values and ensuring the melting point is sharp. The absence of starting material peaks in the NMR spectra is a key indicator of reaction completion and product purity.

Biological Activities and Pharmacological Profile

The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Antimicrobial Activity

Derivatives of this core structure have demonstrated significant activity against a spectrum of pathogenic microbes.

-

Antibacterial Activity: Studies have shown that these compounds exhibit promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The mechanism is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[10] Some analogues have shown potency comparable to standard antibiotics like Streptomycin.[2]

-

Antifungal Activity: Potent antifungal activity has also been reported against various fungal strains, including Candida species and Aspergillus niger.[2] The activity is often comparable to or even better than standard antifungal agents like Fluconazole.[2]

Anticancer Activity

The benzimidazole-thiazole hybrid has emerged as a promising scaffold for the development of novel anticancer agents.

-

Cytotoxicity: Numerous derivatives have been synthesized and evaluated against various human cancer cell lines, including liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549).[4][8][11]

-

Mechanism of Action: While the precise mechanisms can vary between derivatives, they are often associated with the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as V600E-BRAF or VEGFR-2.[8][11] Induction of apoptosis (programmed cell death) is another commonly observed mechanism.

Table of Selected Biological Activities:

| Compound Derivative | Target Organism/Cell Line | Activity Metric (IC₅₀ / MIC) | Reference |

| Phenyl-substituted Thiazole-Benzimidazole | E. coli | MIC: 62.50 µg/mL | |

| Phenyl-substituted Thiazole-Benzimidazole | S. aureus | MIC: 25-50 µg/mL | |

| Hydrazinyl-Thiazole Derivative | MCF-7 (Breast Cancer) | IC₅₀: 2.57 µM | [11] |

| Hydrazinyl-Thiazole Derivative | HepG2 (Liver Cancer) | IC₅₀: 7.26 µM | [11] |

| Various Benzimidazole-Thiazoles | B. subtilis | Comparable to Streptomycin | [2] |

| Various Benzimidazole-Thiazoles | F. oxysporum (Fungus) | More active than Fluconazole | [2] |

Applications and Future Directions

The robust synthetic accessibility and potent biological profile of this compound make it an exceptionally valuable scaffold for drug discovery.

-

Drug Lead Optimization: The core structure serves as an excellent starting point for lead optimization. The 2-amino group on the thiazole ring and the N-H of the benzimidazole are particularly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

-

Antimicrobial Resistance: Given its efficacy against resistant strains and distinct potential mechanisms of action, this scaffold is a promising avenue for developing new antibiotics and antifungals to combat the growing threat of antimicrobial resistance.

-

Targeted Cancer Therapy: The demonstrated ability of derivatives to inhibit specific kinases involved in oncogenesis positions this scaffold as a candidate for the development of targeted cancer therapies with potentially lower toxicity than traditional chemotherapy.

Future research should focus on elucidating the precise molecular targets for its antimicrobial and anticancer effects, expanding the chemical diversity through combinatorial synthesis, and conducting in-vivo studies to validate its therapeutic potential.

Conclusion

This compound is a synthetically accessible and biologically significant heterocyclic compound. Its robust chemical framework, characterized by the fusion of the benzimidazole and 2-aminothiazole pharmacophores, provides a platform for the development of potent therapeutic agents. The well-established synthetic routes and the extensive body of research on its antimicrobial and anticancer activities underscore its importance and potential. This guide serves as a consolidated technical resource to support and inspire further innovation in the exploration of this promising molecular scaffold.

References

-

Reddy, V. M., & Reddy, K. R. (2010). Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. ChemInform. Available from: [Link]

-

Jurin, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. Available from: [Link]

-

Mekala, R. V. R., Danda, R. R., & Gadegoni, H. (2013). Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines. International Journal of ChemTech Research. Available from: [Link]

-

Desai, N. C., et al. (2023). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Indian Journal of Chemistry. Available from: [Link]

-

Gomaa, A. M., & Ali, M. M. (2014). Synthesis of Some New Benzimidazole–Thiazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry. Available from: [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. Available from: [Link]

-

Mohammed, M. A., et al. (2020). Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives. Bioorganic Chemistry. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. Available from: [Link]

-

Stenutz. (n.d.). 2-(1,3-thiazol-4-yl)-1H-benzimidazole. Retrieved from: [Link]

-

Abu-El-Sooud, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. rsc.org [rsc.org]

- 5. This compound | 7187-47-5 [chemicalbook.com]

- 6. This compound CAS#: 7187-47-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine Derivatives

Abstract

The fusion of benzimidazole and 2-aminothiazole moieties into a single molecular framework represents a compelling strategy in medicinal chemistry. Both heterocycles are well-established pharmacophores, known to impart a wide spectrum of biological activities. This guide provides a comprehensive exploration of the core synthetic methodologies for preparing 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine derivatives. We will delve into the prevalent Hantzsch thiazole synthesis, elucidating its mechanism, providing detailed experimental protocols, and discussing the critical characterization techniques required to validate the synthesis of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, the benzimidazole ring is a cornerstone, integral to a range of clinical applications.[1] Similarly, the 2-aminothiazole core is a key structural motif found in numerous compounds with demonstrated therapeutic value, including antimicrobial and anticancer agents.[2][3][4][5][6] The rationale for synthesizing hybrid molecules that incorporate both the benzimidazole and 2-aminothiazole rings is rooted in the principle of molecular hybridization. This strategy aims to create novel chemical entities with potentially synergistic, additive, or entirely new pharmacological profiles.

The title compound class, this compound, has attracted significant interest due to its demonstrated potential as an antimicrobial agent, with some derivatives showing activity comparable to standard drugs like Streptomycin and Fluconazole.[7][8] This guide serves as a technical deep-dive into the synthesis of this scaffold, emphasizing the chemical logic behind the chosen synthetic routes and providing actionable protocols for laboratory application.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-(benzimidazol-2-yl)-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis .[9][10][11] This classic condensation reaction provides an efficient pathway to the thiazole ring by reacting an α-haloketone with a thioamide.[11] For our target scaffold, this translates to a two-step process starting from a readily available benzimidazole precursor.

The overall synthetic pathway involves:

-

Halogenation: Synthesis of the key α-haloketone intermediate, 2-bromo-1-(1H-benzimidazol-2-yl)ethanone, from 2-acetylbenzimidazole.[1]

-

Cyclocondensation: The reaction of this α-bromoketone with thiourea to form the final 2-aminothiazole ring system.[1][7][8]

Mechanistic Insights

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting the synthesis. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The process begins with a standard SN2 reaction where the highly nucleophilic sulfur atom of thiourea attacks the electrophilic α-carbon of the 2-bromo-1-(1H-benzimidazol-2-yl)ethanone, displacing the bromide ion.[9][12] This is followed by an intramolecular nucleophilic attack by one of the thiourea's nitrogen atoms on the ketone's carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration, a step often facilitated by heat, to yield the stable, aromatic this compound product.[12]

Caption: Figure 1: Mechanism of Hantzsch Thiazole Synthesis.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed to ensure reproducibility and high purity of the final compounds.

Part A: Synthesis of 2-Bromo-1-(1H-benzimidazol-2-yl)ethanone (Intermediate 2)

This step creates the essential α-haloketone building block. The bromination of the α-carbon of 2-acetylbenzimidazole is a critical transformation.

Materials & Reagents:

-

2-Acetylbenzimidazole (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-acetylbenzimidazole in glacial acetic acid in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C.

-

Bromination: Add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring. Maintain the temperature below 10 °C throughout the addition. Causality Note: Slow, cooled addition is crucial to prevent side reactions and control the exothermic nature of the bromination.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water. The product, 2-bromo-1-(1H-benzimidazol-2-yl)ethanone, will precipitate out of the solution.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the pure intermediate.[1]

Part B: Synthesis of this compound (Final Product)

This is the key cyclocondensation step that forms the target heterocyclic system.

Materials & Reagents:

-

2-Bromo-1-(1H-benzimidazol-2-yl)ethanone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-1-(1H-benzimidazol-2-yl)ethanone, thiourea, and ethanol as the solvent.[9]

-

Reflux: Heat the mixture to reflux with continuous stirring for 3-6 hours. Monitor the reaction progress using TLC. Causality Note: Refluxing provides the necessary activation energy for both the initial SN2 reaction and the subsequent dehydration step to form the stable aromatic thiazole ring.[12]

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate as its hydrobromide salt.[12] Pour the mixture into water and neutralize with a base (e.g., sodium carbonate solution or aqueous ammonia) to a pH of 7-8.[9]

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF-water mixture to afford the pure this compound.[7][8]

Structural Characterization

Unambiguous structural confirmation of the synthesized compounds is essential. A combination of spectroscopic methods is employed for this purpose.

Caption: Figure 2: General Experimental Workflow.

Spectroscopic Data Summary:

The following table summarizes the expected spectroscopic data for the validation of the target scaffold.

| Technique | Characteristic Features & Expected Values | Reference |

| ¹H NMR | Benzimidazole NH: Broad singlet, ~δ 12.5 ppm. Thiazole H: Singlet, ~δ 7.3 ppm. Aromatic H: Multiplets in the range of δ 7.1-7.8 ppm. Amine NH₂: Broad singlet, exchangeable with D₂O. | [13][14] |

| ¹³C NMR | Signals corresponding to aromatic and heterocyclic carbons, with the C=N of the benzimidazole ring appearing downfield. | [14][15] |

| IR (KBr, cm⁻¹) | N-H Stretching: Broad bands around 3400-3100 cm⁻¹ (amine and imidazole NH). C=N Stretching: Strong absorption around 1610 cm⁻¹. Aromatic C-H: Stretching above 3000 cm⁻¹. | [14][15] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized derivative. | [1][14] |

Conclusion and Future Outlook

The Hantzsch thiazole synthesis provides a robust and efficient route to this compound derivatives. The methodology is characterized by accessible starting materials, straightforward reaction conditions, and good yields. The resulting hybrid scaffold is of significant interest in medicinal chemistry, showing promise particularly in the development of new antimicrobial agents.[7][8] The detailed protocols and characterization data within this guide offer a solid foundation for researchers to synthesize, validate, and further explore the therapeutic potential of this valuable class of compounds. Future work in this area will likely focus on creating diverse libraries of these derivatives through substitution on the benzimidazole and thiazole rings to optimize their biological activity and establish clear structure-activity relationships (SAR).

References

-

ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activity of some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines. PubMed. Available from: [Link]

-

Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. National Center for Biotechnology Information (PMC). Available from: [Link]

-

A Convenient One-Pot Synthesis of Novel Benzimidazole-Thiazinone Derivatives and Their Antimicrobial Activity. PubMed. Available from: [Link]

-

A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. Available from: [Link]

-

(PDF) Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines. ResearchGate. Available from: [Link]

-

One-Pot Synthesis of Unsymmetrical Bis-Heterocycles: Benzimidazole-, Benzoxazole-, and Benzothiazole-Linked Thiazolidines. PubMed. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available from: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Sciforum. Available from: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. Available from: [Link]

-

Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available from: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available from: [Link]

-

Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[15][16]imidazo[2,1-b]thiazole Derivatives as Potent. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. A Convenient One-Pot Synthesis of Novel Benzimidazole-Thiazinone Derivatives and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: A Technical Guide to Target Identification and Validation

Foreword: The Promise of a Privileged Scaffold

The confluence of the benzimidazole and 2-aminothiazole moieties into the single molecular entity, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, presents a compelling starting point for drug discovery. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, known for their ability to interact with a wide array of biological targets with high affinity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound, with a primary focus on its significant anticancer potential.[3][4][5][6] Our approach is grounded in a philosophy of empirical rigor and mechanistic understanding, designed to accelerate the translation of this molecule from a laboratory curiosity to a potential clinical candidate.

Part 1: Deconstructing the Scaffold - Known Activities and Bio-Informatics Landscape

The benzimidazole-thiazole hybrid scaffold has been the subject of numerous investigations, revealing a broad spectrum of biological activities. A critical analysis of the existing literature forms the foundation of our target identification strategy.

Predominant Anticancer Activity: A Recurring Motif

A significant body of research points towards the potent anticancer properties of derivatives of the core scaffold. Studies have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), lung (A549), breast (MCF-7), and liver (HepG-2) cancer cell lines.[3][7][8] Notably, certain derivatives have exhibited superior potency when compared to standard chemotherapeutic agents like doxorubicin.[3] This strong and consistent antiproliferative signal strongly suggests that the primary therapeutic utility of this compound lies in oncology.

Emerging Therapeutic Areas

While oncology is the most prominent field, the benzimidazole-thiazole core has also shown promise in other therapeutic areas:

-

Antimicrobial and Antifungal Activity: Several studies have reported the efficacy of these compounds against various bacterial and fungal strains.[9][10]

-

Anti-diabetic Potential: Inhibition of α-amylase and α-glucosidase suggests a possible role in the management of diabetes mellitus.[11][12][13]

-

Anti-inflammatory Properties: The scaffold has been associated with anti-inflammatory effects, a common feature of many heterocyclic compounds.[1][14]

For the purpose of this guide, we will focus on the most robustly supported and therapeutically significant area: cancer .

In Silico Target Prediction: Charting the Course

Before embarking on extensive wet-lab experiments, a judicious use of computational tools can provide valuable insights and help prioritize potential targets.

Workflow for In Silico Target Identification:

Caption: Workflow for in silico prediction of therapeutic targets.

This computational approach will generate a list of putative targets, which, based on existing literature, is likely to be enriched with protein kinases and topoisomerases.[8][15][16][17][18]

Part 2: Experimental Validation of Anticancer Targets

The insights gained from literature review and in silico analysis must be rigorously validated through a systematic and multi-pronged experimental approach. This section outlines a series of self-validating protocols designed to confirm the engagement of this compound with its putative targets and elucidate its mechanism of action.

Tier 1: Broad-Spectrum Kinase Profiling

Given the prevalence of kinase inhibition among benzimidazole-based compounds, a broad-spectrum kinase panel is the logical first step.[15][16][17][18]

Experimental Protocol: In Vitro Kinase Inhibition Assay Panel

-

Objective: To identify specific kinases that are inhibited by this compound.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo).

-

Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 different kinases.

-

The assay should be based on a validated technology such as radiometric (32P-ATP), fluorescence-based, or luminescence-based (e.g., ADP-Glo).

-

-

Data Analysis:

-

Express results as a percentage of inhibition relative to a vehicle control.

-

Identify "hits" as kinases that are inhibited by >50% at the screening concentration.

-

-

Self-Validation:

-

The use of a large, diverse panel of kinases provides an internal control; promiscuous inhibitors will show broad activity, while selective compounds will inhibit a smaller subset of kinases.

-

Follow-up with dose-response curves for the identified hits to determine the IC50 values.

-

Table 1: Hypothetical Kinase Profiling Results

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| EGFR | 95% | 85 |

| VEGFR-2 | 88% | 150 |

| PI3Kα | 75% | 500 |

| CDK2 | 60% | 1200 |

| CK2 | 92% | 110 |

| ... | ... | ... |

Tier 2: Cellular Target Engagement and Pathway Analysis

Once specific kinase targets have been identified, the next crucial step is to confirm that the compound engages these targets within a cellular context and modulates their downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

-

Objective: To assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinases in cancer cells.

-

Methodology:

-

Select cancer cell lines known to be dependent on the identified target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2).

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Akt/Akt for the PI3K pathway, p-ERK/ERK for the MAPK pathway).

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

-

A dose-dependent decrease in the phosphorylation of downstream substrates is indicative of target engagement.

-

-

Self-Validation:

-

The use of both phospho-specific and total protein antibodies for each target ensures that any observed decrease in phosphorylation is not due to a general decrease in protein expression.

-

Include a known inhibitor of the pathway as a positive control.

-

Signaling Pathway Diagram:

Caption: Inhibition of the EGFR signaling pathway.

Tier 3: Phenotypic Assays and Mechanism of Cell Death

The ultimate validation of a therapeutic target is the demonstration that its inhibition leads to the desired cellular phenotype, namely, cancer cell death.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

-

Methodology:

-

Cell Viability (MTT/MTS Assay): Treat a panel of cancer cell lines with a serial dilution of the compound for 72 hours. Measure cell viability using a colorimetric assay (e.g., MTT or MTS).[3][9]

-

Apoptosis (Annexin V/PI Staining): Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Data Analysis:

-

Calculate the IC50 values for cell viability.

-

Quantify the percentage of cells in each quadrant of the flow cytometry plot.

-

-

Self-Validation:

-

A dose-dependent decrease in cell viability should be observed.

-

A corresponding increase in the percentage of apoptotic cells (Annexin V positive) will confirm that the compound induces programmed cell death.

-

Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

-

Potential Target: Topoisomerase II Inhibition

Some benzimidazole-triazole hybrids have been shown to inhibit Topoisomerase II.[8] This represents another plausible mechanism of action.

Experimental Protocol: Topoisomerase II Decatenation Assay

-

Objective: To determine if the compound inhibits the decatenation activity of Topoisomerase II.

-

Methodology:

-

Use a commercially available Topoisomerase II drug screening kit.

-

Incubate purified human Topoisomerase II with catenated kinetoplast DNA (kDNA) in the presence of various concentrations of the compound.

-

Analyze the reaction products by agarose gel electrophoresis.

-

-

Data Analysis:

-

Inhibition of Topoisomerase II will result in the persistence of the high molecular weight catenated DNA, which will remain in the well or migrate slowly, while the decatenated DNA mini-circles will migrate faster.

-

-

Self-Validation:

-

Include a known Topoisomerase II inhibitor (e.g., etoposide) as a positive control and a vehicle control (DMSO).

-

Part 3: In Vivo Target Validation and Preclinical Development

The successful identification and validation of a therapeutic target in vitro is a critical milestone. The subsequent phase involves demonstrating efficacy in a relevant in vivo model.

Experimental Workflow for In Vivo Studies:

Caption: Workflow for in vivo validation and preclinical development.

A successful outcome in a xenograft model, characterized by significant tumor growth inhibition and modulation of the target biomarker in the tumor tissue, provides strong evidence for the therapeutic potential of this compound and warrants further preclinical development.

Conclusion: A Roadmap to Clinical Translation

The this compound scaffold represents a rich starting point for the development of novel therapeutics, particularly in the realm of oncology. The systematic approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for elucidating its mechanism of action and identifying its key therapeutic targets. By adhering to principles of scientific integrity and employing self-validating experimental designs, researchers can confidently navigate the complex path of drug discovery and unlock the full therapeutic potential of this promising molecule.

References

-

Al-Ostath, A. et al. (2022). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. Molecules, 27(19), 6457. [Link]

-

Çelik, F. et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. Journal of the Serbian Chemical Society, 87(10), 1169-1184. [Link]

-

Özdemir, A. et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(38), 34043–34055. [Link]

-

Çevik, U. A. et al. (2024). Benzimidazole-containing compounds as anticancer agents. ChemistrySelect, 9(32), e202401566. [Link]

-